molecular formula C15H12N2O2S B10840845 2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol

2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol

Katalognummer B10840845
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: HXSHJTRADFDFMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has a thiazole ring substituted with a hydroxyphenyl group, making it a potential candidate for various biological and chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol typically involves the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol. This reaction is carried out under reflux conditions for 24 hours, resulting in the formation of the desired compound . The reaction can be represented as follows:

2-aminothiazole+4-hydroxybenzaldehydeThis compound\text{2-aminothiazole} + \text{4-hydroxybenzaldehyde} \rightarrow \text{this compound} 2-aminothiazole+4-hydroxybenzaldehyde→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole and phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyphenyl group and a thiazole ring allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C15H12N2O2S

Molekulargewicht

284.3 g/mol

IUPAC-Name

2-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenol

InChI

InChI=1S/C15H12N2O2S/c18-11-7-5-10(6-8-11)13-9-20-15(17-13)16-12-3-1-2-4-14(12)19/h1-9,18-19H,(H,16,17)

InChI-Schlüssel

HXSHJTRADFDFMA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.